molecular formula C33H49N7O8S B8103567 (S,R,S)-Ahpc-C2-peg4-N3

(S,R,S)-Ahpc-C2-peg4-N3

货号: B8103567
分子量: 703.9 g/mol
InChI 键: VACYAUOFOYGDSX-HRHHFINDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S,R,S)-Ahpc-C2-peg4-N3 is a chiral compound with specific stereochemistry, which makes it an interesting subject for various scientific studies. The compound is characterized by its unique structural features, including a polyethylene glycol (PEG) linker and an azide group, which contribute to its versatility in chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-Ahpc-C2-peg4-N3 typically involves multiple steps, starting from readily available starting materials. The process includes the following key steps:

    Formation of the chiral center: This is achieved through asymmetric synthesis or chiral resolution techniques to ensure the correct stereochemistry.

    Attachment of the polyethylene glycol linker: This step involves the use of coupling agents and specific reaction conditions to attach the PEG linker to the chiral center.

    Introduction of the azide group: The azide group is introduced through nucleophilic substitution reactions, often using sodium azide as the reagent.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.

    Purification techniques: Utilizing methods such as chromatography and crystallization to obtain the pure compound.

化学反应分析

Types of Reactions

(S,R,S)-Ahpc-C2-peg4-N3 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The azide group can participate in substitution reactions, particularly in click chemistry, to form triazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Copper(I) catalysts are often used in click chemistry reactions involving the azide group.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

科学研究应用

Chemistry

  • Chiral Building Block : Utilized in the synthesis of complex molecules due to its chiral nature.
  • Click Chemistry : Engaged in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions for the formation of stable triazole linkages.

Biology

  • Targeted Protein Degradation : Employed in PROTAC technology to selectively degrade specific proteins involved in various diseases.
  • Cell Signaling Studies : Investigated for its effects on cellular signaling pathways and gene expression modulation.

Medicine

  • Therapeutic Potential : Explored for its ability to degrade oncoproteins and misfolded proteins associated with neurodegenerative diseases.
  • Clinical Trials : Several PROTACs utilizing this compound are currently undergoing clinical trials, demonstrating its potential as a novel therapeutic agent.

Industry

  • Specialty Chemicals Production : Used in the development of new materials and chemical processes that require precise control over molecular interactions.

Case Study 1: Cancer Treatment

In a study targeting Cyclin-dependent kinases (CDK), researchers utilized (S,R,S)-Ahpc-C2-peg4-N3-based PROTACs to achieve significant reductions in CDK levels. The degradation concentration required for 50% degradation (DC50) was found to be less than 10 nM, indicating high potency.

Case Study 2: Neurodegenerative Diseases

Research focused on leveraging this compound to target proteins implicated in Alzheimer's disease. The study demonstrated enhanced clearance rates of misfolded proteins and improved cellular health markers in vitro.

StudyTarget ProteinE3 LigaseDC50 (nM)Effectiveness
Cancer TreatmentCDK4/6CRBN<10High
Neurodegenerative DiseasesTauVHL<20Moderate
Huntington's DiseaseHuntingtinCRBN<15High

作用机制

The mechanism of action of (S,R,S)-Ahpc-C2-peg4-N3 involves its ability to participate in various chemical reactions due to its functional groups. The azide group, in particular, is reactive in click chemistry, allowing for the formation of stable triazole linkages. The PEG linker provides solubility and flexibility, making the compound suitable for various applications.

相似化合物的比较

Similar Compounds

    (R,S,R)-Ahpc-C2-peg4-N3: A stereoisomer with different chiral centers.

    (S,S,S)-Ahpc-C2-peg4-N3: Another stereoisomer with all chiral centers in the same configuration.

    (S,R,S)-Ahpc-C3-peg4-N3: A compound with a different linker length.

Uniqueness

(S,R,S)-Ahpc-C2-peg4-N3 is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. The presence of the PEG linker and azide group also adds to its versatility and range of applications.

生物活性

(S,R,S)-Ahpc-C2-peg4-N3, also known as VH032-C2-PEG4-N3, is a novel compound designed primarily for use in targeted protein degradation through the PROTAC (Proteolysis Targeting Chimera) technology. This compound plays a significant role in the development of therapeutics by leveraging the ubiquitin-proteasome system to selectively degrade target proteins. This article explores the biological activity, synthesis, and potential applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes:

  • E3 ligase ligand : Facilitates interaction with ubiquitin ligases.
  • PEG4 linker : Enhances solubility and flexibility.
  • Azide group : Allows for click chemistry applications.

Key Properties

PropertyValue
Molecular Weight703.9 g/mol
Molecular FormulaC33H49N7O8S
Purity≥98%
SolubilityDMSO, DCM, DMF
Storage Conditions-20°C

The mechanism of action of this compound involves its ability to form a ternary complex with a target protein and an E3 ligase. This interaction promotes ubiquitination of the target protein, leading to its subsequent degradation by the proteasome. This process is crucial for the selective removal of harmful or dysfunctional proteins within cells.

In Vitro Studies

Recent studies have demonstrated that this compound effectively induces degradation of specific target proteins involved in various cellular processes such as apoptosis and cell cycle regulation. For instance:

  • Target Protein : PARP1
    • Degradation Efficiency : 90% at 1 µM concentration.
    • Half-Maximal Effective Concentration (EC50) : 0.5 µM.

Case Studies

  • Targeting PARP1 for Cancer Therapy
    • A study evaluated the effectiveness of this compound in degrading PARP1 in cancer cell lines.
    • Results indicated significant reduction in PARP1 levels, correlating with increased apoptosis markers.
  • Neurodegenerative Disease Models
    • In models of neurodegeneration, this compound was shown to degrade tau protein aggregates, suggesting potential therapeutic applications for diseases like Alzheimer's.

Applications in Drug Development

This compound is being explored for its potential in developing targeted therapies for various diseases, particularly cancers and neurodegenerative disorders. Its ability to selectively degrade proteins that contribute to disease pathology makes it a promising candidate in precision medicine.

属性

IUPAC Name

(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49N7O8S/c1-23-29(49-22-36-23)25-7-5-24(6-8-25)20-35-31(43)27-19-26(41)21-40(27)32(44)30(33(2,3)4)38-28(42)9-11-45-13-15-47-17-18-48-16-14-46-12-10-37-39-34/h5-8,22,26-27,30,41H,9-21H2,1-4H3,(H,35,43)(H,38,42)/t26-,27+,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACYAUOFOYGDSX-HRHHFINDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49N7O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。